molecular formula C11H14BrFN2O2 B13896445 Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate

Cat. No.: B13896445
M. Wt: 305.14 g/mol
InChI Key: YQXCXEOYVCZYPV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate: is an organic compound with the molecular formula C10H12BrFN2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Industry:

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and specificity. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

  • tert-Butyl N-[(3-bromo-5-chloropyridin-2-yl)methyl]carbamate
  • tert-Butyl N-[(3-bromo-5-methylpyridin-2-yl)methyl]carbamate
  • tert-Butyl N-[(3-bromo-5-iodopyridin-2-yl)methyl]carbamate

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the pyridine ring (fluorine, chlorine, methyl, iodine).
  • Unique Properties: The presence of fluorine in tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate can enhance its lipophilicity and metabolic stability compared to its analogs.
  • Applications: Each compound may exhibit different biological activities and applications based on the nature of the substituents.

Properties

Molecular Formula

C11H14BrFN2O2

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(12)4-7(13)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

YQXCXEOYVCZYPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)F)Br

Origin of Product

United States

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